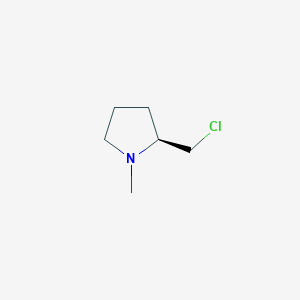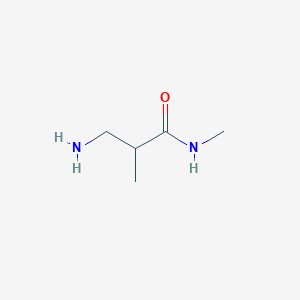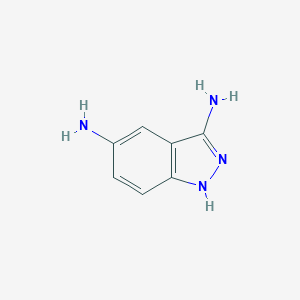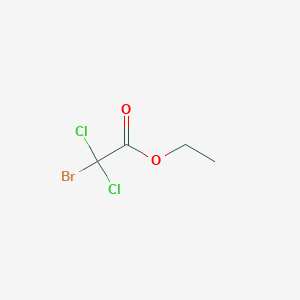
(S)-2-Chloromethyl-1-methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Chloromethyl-1-methyl-pyrrolidine, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine is related to its ability to bind to acetylcholine receptors in the brain. Specifically, (S)-2-Chloromethyl-1-methyl-pyrrolidine binds to the nicotinic acetylcholine receptor and acts as an agonist, which means that it activates the receptor and triggers a response. This response can vary depending on the specific receptor subtype and the location in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (S)-2-Chloromethyl-1-methyl-pyrrolidine are complex and depend on various factors, such as the dose, route of administration, and target receptor subtype. In general, (S)-2-Chloromethyl-1-methyl-pyrrolidine has been shown to enhance cognitive function, improve memory, and increase attention. It has also been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-2-Chloromethyl-1-methyl-pyrrolidine in lab experiments is its high purity and well-established synthesis method. This allows for accurate and reproducible results. However, (S)-2-Chloromethyl-1-methyl-pyrrolidine can be expensive and may not be readily available in some labs. Additionally, the use of (S)-2-Chloromethyl-1-methyl-pyrrolidine in certain experiments may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (S)-2-Chloromethyl-1-methyl-pyrrolidine. One potential area of focus is the development of novel drug candidates based on the structure of (S)-2-Chloromethyl-1-methyl-pyrrolidine. Another area of interest is the exploration of the role of (S)-2-Chloromethyl-1-methyl-pyrrolidine in the brain and its potential therapeutic applications. Additionally, the use of (S)-2-Chloromethyl-1-methyl-pyrrolidine as a building block for the synthesis of novel materials and polymers is an area of growing interest.
Métodos De Síntesis
The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves the reaction of 1-methylpyrrolidine with chloromethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. This method is considered to be efficient and yields high purity (S)-2-Chloromethyl-1-methyl-pyrrolidine.
Aplicaciones Científicas De Investigación
(S)-2-Chloromethyl-1-methyl-pyrrolidine has been extensively studied for its potential application in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (S)-2-Chloromethyl-1-methyl-pyrrolidine has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. In neuroscience, (S)-2-Chloromethyl-1-methyl-pyrrolidine has been used as a tool to study the role of acetylcholine receptors in the brain. In materials science, (S)-2-Chloromethyl-1-methyl-pyrrolidine has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498706 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloromethyl-1-methyl-pyrrolidine | |
CAS RN |
137892-92-3 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


